molecular formula C50H52Cl3NO16 B1664204 7-トロック-パクリタキセル CAS No. 114915-17-2

7-トロック-パクリタキセル

カタログ番号 B1664204
CAS番号: 114915-17-2
分子量: 1029.3 g/mol
InChIキー: ARZHVJDHKCYODM-MUQZGBOESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Troc-Paclitaxel is a precursor of paclitaxel, which has anti-tumor activity . It can be used as a reactant/reagent for the semi-synthesis of taxol and Docetaxel via direct esterification of deacetylbaccatin with C13 side chain .


Synthesis Analysis

Paclitaxel, the parent compound of 7-Troc-Paclitaxel, is a tricyclic diterpenoid first isolated from the bark of Taxus brevifolia . The synthetic reproduction of the compound is of great commercial and scientific importance . The total synthesis of taxol is a major ongoing research effort . The key data are collected below. What all strategies have in common is synthesis of the baccatin molecule followed by the last stage addition of the tail .


Molecular Structure Analysis

The molecular formula of 7-Troc-Paclitaxel is C50H52Cl3NO16 . The paclitaxel molecule consists of a tetracyclic core called baccatin III and an amide tail . The core rings are conveniently called (from left to right) ring A (a cyclohexene), ring B (a cyclooctane), ring C (a cyclohexane) and ring D (an oxetane) .


Chemical Reactions Analysis

7-Troc-Paclitaxel can be used as a reactant/reagent for the semi-synthesis of taxol and Docetaxel via direct esterification of deacetylbaccatin with C13 side chain . It can also be used as a reactant/reagent in synthetic preparation and reaction of anti-tumor agents .


Physical And Chemical Properties Analysis

The boiling point of 7-Troc-Paclitaxel is predicted to be 1041.1±65.0 °C, and its density is predicted to be 1.46±0.1 g/cm3 . It is soluble in Chloroform and Ethyl Acetate .

科学的研究の応用

抗がん特性

パクリタキセルとその半合成誘導体、7-トロック-パクリタキセルを含むものは、その抗がん特性について広く研究されてきました . これらは、さまざまな癌細胞株に対して幅広い適用範囲と治療効果を持っています .

作用機序

パクリタキセルとその誘導体の作用機序は、細胞分裂に不可欠な微小管動態の阻害を伴います。 この阻害は、細胞周期の停止、そして最終的には細胞死をもたらします .

特定の腫瘍の治療

パクリタキセルとその誘導体は、特定の種類の腫瘍の治療に特に効果的です。 これらの化合物に最もよく反応する腫瘍の正確なタイプは、まだ調査中です .

乳がんにおける術前療法

7-トロック-パクリタキセルを含むパクリタキセルベースのレジメンは、乳がんの術前療法で広く使用されています . これらのレジメンは、病理学的完全奏効の達成に有効性が示されています .

有害事象の軽減

一般的なパクリタキセルと比較して、7-トロック-パクリタキセルは、好中球減少症や末梢神経毒性などの有害事象が少なくなることが関連付けられています . これは、がん治療のより魅力的な選択肢となります .

併用療法

研究によると、パクリタキセルと他の化合物の併用は、癌細胞の有意な抑制につながる可能性があります . これは、7-トロック-パクリタキセルも併用療法で使用できることを示唆しています .

生合成経路のエンジニアリング

パクリタキセルの生合成経路は、代謝工学の目的で研究されてきました . これは、7-トロック-パクリタキセルのより効率的な生産方法につながる可能性があります .

毒性の低い誘導体の開発

パクリタキセルとその誘導体の研究は、毒性の低い誘導体の開発に関する研究を促進してきました . これは、より効果的かつ安全な抗がん剤の開発につながる可能性があります .

作用機序

Target of Action

7-Troc-Paclitaxel is a precursor of Paclitaxel , a well-known chemotherapeutic agent. The primary target of Paclitaxel is the microtubule, a component of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Paclitaxel, and by extension 7-Troc-Paclitaxel, operates by interfering with the normal function of microtubule growth . Unlike drugs like colchicine that cause the depolymerization of microtubules, Paclitaxel hyper-stabilizes their structure . This stabilization prevents the cell from using its cytoskeleton in a flexible manner, which is particularly detrimental during cell division .

Biochemical Pathways

The Paclitaxel biosynthetic pathway in yew is divided into three main stages . The last part of the Paclitaxel biosynthesis pathway, from 2-debenzoyltaxane to Paclitaxel, has been totally clarified . Paclitaxel can suppress the proliferation of cancer cells by inducing cell cycle arrest and induction of mitotic catastrophe . Besides the induction of mitotic catastrophe that occurs during mitosis, Paclitaxel has been shown to induce the expression of several pro-apoptosis mediators .

Pharmacokinetics

Paclitaxel has been studied formally at doses of 15–825 mg/m2 and infused over 0.5–96 h . The most widely used dose of Paclitaxel, 175 mg/m2 given as a 3-h infusion, leads to an interstudy median maximum concentration (Cmax) of 5.1 µmol/L, clearance (CL) of 12.0 L/h/m2, and time of Paclitaxel plasma concentration above 0.05 µmol/L of 23.8 h .

Result of Action

The action of Paclitaxel results in the arrest of cell division, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells. The use of Paclitaxel has shown promising outcomes in the treatment of various cancers, including ovarian, breast, and lung cancer .

Action Environment

The efficacy and safety of Paclitaxel can be influenced by various environmental factors. For instance, the formulation of Paclitaxel can affect its action. Studies have shown that nanoparticle albumin-bound Paclitaxel can improve the pathological complete response rate and event-free survival compared with solvent-based Paclitaxel, with reasonable toxicities .

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Paclitaxel-based regimens are widely used in the neoadjuvant therapy of breast cancer . Nab-paclitaxel, a nanoparticle albumin-bound paclitaxel, is effective for the treatment of non-metastatic breast cancer in the neoadjuvant setting . It could improve the pathological complete response rate and event-free survival compared with solvent-based taxanes and with reasonable toxicities . This suggests that 7-Troc-Paclitaxel and its derivatives may have potential applications in cancer treatment in the future.

生化学分析

Biochemical Properties

7-Troc-Paclitaxel interacts with several biomolecules, primarily β-tubulin . It promotes the polymerization and assembly of tubulin, depleting intracellular tubulin, preventing spindle formation, leading to mitotic arrest in the G2/M phase, terminating cell division, and ultimately leading to cancer cell death .

Cellular Effects

7-Troc-Paclitaxel has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 7-Troc-Paclitaxel involves its binding to β-tubulin, promoting their assembly and disassembly to form stable, nonfunctional microtubules . This stabilization of microtubules blocks cells in the M phase of the cell cycle, inhibiting cell division and causing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Troc-Paclitaxel change over time. It has been observed that the drug’s efficacy increases over time, with a higher rate of apoptosis observed in cancer cells treated with the drug for longer periods .

Dosage Effects in Animal Models

In animal models, the effects of 7-Troc-Paclitaxel vary with different dosages. Higher doses of the drug have been associated with increased rates of apoptosis in cancer cells . High doses may also lead to toxic or adverse effects .

Metabolic Pathways

7-Troc-Paclitaxel is involved in several metabolic pathways. It interacts with enzymes such as CYP 2C8 and CYP 3A4, which are involved in its metabolism . It also affects metabolic flux and metabolite levels .

Transport and Distribution

7-Troc-Paclitaxel is transported and distributed within cells and tissues through various mechanisms. It is known to bind to albumin, which facilitates its transport across the endothelial barrier into tumor tissues .

Subcellular Localization

7-Troc-Paclitaxel is primarily localized in the cytoplasm of cells, where it interacts with microtubules . Its activity and function are influenced by its subcellular localization, with its effects on microtubule dynamics leading to cell cycle arrest and apoptosis .

特性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZHVJDHKCYODM-MUQZGBOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H52Cl3NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Troc-Paclitaxel
Reactant of Route 2
Reactant of Route 2
7-Troc-Paclitaxel
Reactant of Route 3
7-Troc-Paclitaxel
Reactant of Route 4
Reactant of Route 4
7-Troc-Paclitaxel
Reactant of Route 5
Reactant of Route 5
7-Troc-Paclitaxel
Reactant of Route 6
7-Troc-Paclitaxel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。